molecular formula C14H23N3OS B4032548 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

Cat. No.: B4032548
M. Wt: 281.42 g/mol
InChI Key: QUOSFWRFWKAFDT-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is a useful research compound. Its molecular formula is C14H23N3OS and its molecular weight is 281.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.15618354 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole have demonstrated significant antifungal and antimicrobial activities. For instance, a study on the synthesis and biological evaluation of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed high DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains like S. epidermidis. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gür et al., 2020).

Anticancer Activity

Another significant area of application is in the development of anticancer agents. Various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. A study highlighted the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, indicating their potential in chemotherapy (Gür et al., 2020).

Herbicidal Activity

The agricultural sector also benefits from the research on 1,3,4-thiadiazole derivatives. A novel class of chiral 1,3,4-thiadiazolopyrimidine derivatives exhibited promising herbicidal activities against various weeds, suggesting an avenue for the development of new herbicides (Duan et al., 2010).

Antiepileptic Activity

Additionally, the antiepileptic activity of 1,3,4-thiadiazole derivatives has been explored. Valprazolamide, a new amide derivative of valproic acid and 1,3,4-thiadiazole, showed promising results in experimental models of epilepsy, indicating its potential as an antiepileptic medication (Malygin, 2020).

Antidepressant and Anxiolytic Activities

The central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has also been studied, with some compounds showing marked antidepressant and anxiolytic properties. This suggests their potential use in treating mental health disorders (Clerici et al., 2001).

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-7-10(2)12(18)15-14-17-16-13(19-14)11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSFWRFWKAFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

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